molecular formula C7H4ClN5O2 B1323199 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine CAS No. 882283-67-2

4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine

Cat. No.: B1323199
CAS No.: 882283-67-2
M. Wt: 225.59 g/mol
InChI Key: DNXIPPFWVGQSTO-UHFFFAOYSA-N
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Description

4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine is a heterocyclic compound that contains both pyrimidine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the pyrimidine ring, along with the imidazole moiety, makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-nitropyrimidine and imidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chloro group by the imidazole ring.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, DMF, and various nucleophiles.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidation: m-Chloroperbenzoic acid, acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with different functional groups.

    Reduction: 4-Chloro-6-(1H-imidazol-1-yl)-5-aminopyrimidine.

    Oxidation: Imidazole N-oxides.

Scientific Research Applications

4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.

    Biological Studies: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloro and nitro substituents, along with the imidazole ring, contribute to its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

    4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: Lacks the nitro group, which may result in different reactivity and biological activity.

    5-Nitro-2-(1H-imidazol-1-yl)pyrimidine: Similar structure but with different substitution pattern, affecting its chemical properties and applications.

Uniqueness: 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine is unique due to the presence of both chloro and nitro groups on the pyrimidine ring, which provides a distinct reactivity profile and potential for diverse applications in various fields.

Biological Activity

4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrimidine and imidazole rings, with chloro and nitro substituents that contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C7H5ClN4O2\text{C}_7\text{H}_5\text{ClN}_4\text{O}_2

This compound contains:

  • A pyrimidine ring with a nitro group at position 5.
  • An imidazole ring at position 6.
  • A chloro substituent at position 4.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function through:

  • Enzyme inhibition : The presence of the chloro and nitro groups enhances binding affinity to enzyme active sites, potentially inhibiting their activity.
  • Receptor binding : The structural similarity to biologically active molecules allows it to modulate receptor-mediated pathways .

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds containing imidazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazoleS. aureusModerate
This compoundE. coliHigh

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research indicates that similar nitro-substituted pyrimidines can induce apoptosis in cancer cells by disrupting cellular pathways .

Case Studies

In a recent study, researchers synthesized various derivatives of imidazole-containing compounds, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, particularly against breast cancer cells, highlighting their potential as anticancer agents .

Synthesis and Research Applications

The synthesis of this compound typically involves nucleophilic substitution reactions where the chloro group is replaced by an imidazole moiety under basic conditions (e.g., using potassium carbonate in DMF) . This compound serves as a versatile intermediate for the development of novel pharmaceutical agents targeting various diseases.

Table 2: Synthetic Routes for this compound

StepReagents/ConditionsOutcome
Nucleophilic SubstitutionPotassium carbonate, DMF, heatFormation of target compound
ReductionHydrogen gas, palladium catalystConversion of nitro to amino group
Oxidationm-Chloroperbenzoic acidFormation of imidazole N-oxides

Properties

IUPAC Name

4-chloro-6-imidazol-1-yl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN5O2/c8-6-5(13(14)15)7(11-3-10-6)12-2-1-9-4-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXIPPFWVGQSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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